molecular formula C6H6NNaO3S B8478278 Sodium 4-pyridinylmethanesulfonate

Sodium 4-pyridinylmethanesulfonate

Cat. No.: B8478278
M. Wt: 195.17 g/mol
InChI Key: IOIFBRXXRABJET-UHFFFAOYSA-M
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Description

Sodium 4-pyridinylmethanesulfonate is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science. The compound is characterized by the presence of a pyridine ring substituted with a methylsulfonate group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-pyridinylmethanesulfonate typically involves the reaction of 4-pyridinemethanol with a sulfonating agent such as sodium bisulfite. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows: [ \text{4-Pyridinemethanol} + \text{Sodium bisulfite} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Sodium 4-pyridinylmethanesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.

    Substitution: The methylsulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce thiols or sulfides.

Scientific Research Applications

Sodium 4-pyridinylmethanesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and other nitrogen-containing compounds.

    Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of Sodium 4-pyridinylmethanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form strong ionic interactions with positively charged sites on proteins, leading to inhibition or activation of enzymatic activities. The pyridine ring can also participate in π-π stacking interactions, further modulating the compound’s biological effects.

Comparison with Similar Compounds

    Pyridinium Salts: These compounds share the pyridine ring structure and are known for their diverse reactivity and applications.

    Sodium 4-styrenesulfonate: Similar in having a sulfonate group, but differs in the aromatic ring structure.

Uniqueness: Sodium 4-pyridinylmethanesulfonate is unique due to the presence of both a pyridine ring and a methylsulfonate group, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.

Properties

Molecular Formula

C6H6NNaO3S

Molecular Weight

195.17 g/mol

IUPAC Name

sodium;pyridin-4-ylmethanesulfonate

InChI

InChI=1S/C6H7NO3S.Na/c8-11(9,10)5-6-1-3-7-4-2-6;/h1-4H,5H2,(H,8,9,10);/q;+1/p-1

InChI Key

IOIFBRXXRABJET-UHFFFAOYSA-M

Canonical SMILES

C1=CN=CC=C1CS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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